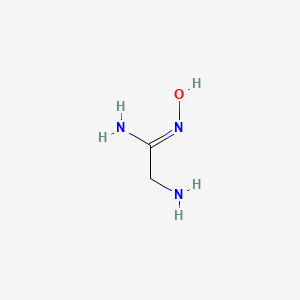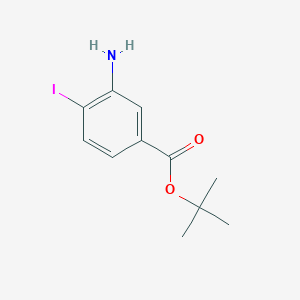
2-amino-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H7N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N’-hydroxyethanimidamide can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different conditions . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures. Another method involves the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution .
Industrial Production Methods: Industrial production of 2-amino-N’-hydroxyethanimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-N’-hydroxyethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in alkylation and acylation reactions, where primary and secondary amines are alkylated by reaction with primary alkyl halides . It can also undergo Hofmann elimination reactions to form alkenes .
Common Reagents and Conditions: Common reagents used in the reactions of 2-amino-N’-hydroxyethanimidamide include alkyl halides, acid chlorides, and acid anhydrides. The conditions for these reactions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .
Major Products: The major products formed from the reactions of 2-amino-N’-hydroxyethanimidamide depend on the specific reaction conditions and reagents used. For example, alkylation reactions can yield quaternary ammonium salts, while Hofmann elimination reactions produce alkenes .
Applications De Recherche Scientifique
2-amino-N’-hydroxyethanimidamide has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds and heterocyclic moieties . In medicinal chemistry, it has been studied for its potential as a dual inhibitor of Bcr-Abl and histone deacetylase, showing promising antiproliferative activities against cancer cell lines . Additionally, it is used in the development of new chemotherapeutic agents and in the study of enzyme mechanisms .
Mécanisme D'action
The mechanism of action of 2-amino-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, as a dual inhibitor of Bcr-Abl and histone deacetylase, it exerts its effects by inhibiting the activity of these enzymes, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-amino-N’-hydroxyethanimidamide can be compared with other similar compounds, such as 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives . These compounds share similar structural features and biological activities but may differ in their specific mechanisms of action and applications. The uniqueness of 2-amino-N’-hydroxyethanimidamide lies in its dual inhibitory activity and its potential for use in various fields of research and industry.
List of Similar Compounds:- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 2-cyano-N-(2-pyridyl)acetamide
- N-(2-amino-1,2-dicyanovinyl)imidates
Propriétés
Formule moléculaire |
C2H7N3O |
|---|---|
Poids moléculaire |
89.10 g/mol |
Nom IUPAC |
2-amino-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H7N3O/c3-1-2(4)5-6/h6H,1,3H2,(H2,4,5) |
Clé InChI |
TZWFTFOOLZXSGS-UHFFFAOYSA-N |
SMILES isomérique |
C(/C(=N/O)/N)N |
SMILES canonique |
C(C(=NO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)


![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)

![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
